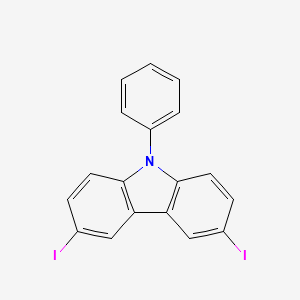

3,6-Diiodo-9-phenyl-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-diiodo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11I2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAUYXFWGUFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539806 | |

| Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-21-6 | |

| Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diiodo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 3,6-Diiodo-9-phenyl-9H-carbazole

An In-depth Technical Guide to the Synthesis of 3,6-Diiodo-9-phenyl-9H-carbazole

This compound is a pivotal halogenated aromatic heterocyclic compound, serving as a critical building block in the fields of materials science and organic electronics. The carbazole core, with its electron-rich, fully aromatic structure, provides excellent hole-transporting properties and high thermal stability.[1][2] The introduction of iodine atoms at the C3 and C6 positions creates highly reactive sites for further functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the synthesis of more complex, conjugated molecular architectures with tailored electronic and photophysical properties.[3][4]

Consequently, this compound is a key intermediate in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6] Its derivatives are frequently employed as host materials for phosphorescent emitters, components of thermally activated delayed fluorescence (TADF) materials, and as hole-transporting layers, contributing to enhanced device efficiency, brightness, and longevity.[1][6] This guide provides a detailed examination of the synthetic protocols for preparing this valuable compound, focusing on the underlying chemical principles and experimental best practices.

Overall Synthetic Strategy

The synthesis of this compound is typically approached via a two-step sequence starting from carbazole. The first step involves the N-arylation of the carbazole nitrogen with a phenyl group, followed by a regioselective electrophilic di-iodination of the resulting 9-phenyl-9H-carbazole intermediate.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, 9-Phenyl-9H-carbazole

The initial N-arylation of carbazole is a crucial step, typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[7]

Mechanism Insight: N-Arylation Reactions

-

Ullmann Condensation: This classic reaction involves a copper catalyst to couple an amine (carbazole) with an aryl halide (e.g., iodobenzene).[7] While traditional Ullmann conditions required harsh temperatures, modern protocols often employ ligands like L-proline to facilitate the reaction under milder conditions. The process is believed to involve the formation of a copper-amide species, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.

-

Buchwald-Hartwig Amination: A more versatile and often higher-yielding alternative, this palladium-catalyzed reaction couples amines with aryl halides or triflates. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the carbazole anion, and reductive elimination to yield 9-phenyl-9H-carbazole and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[7]

Experimental Protocol: Buchwald-Hartwig Synthesis of 9-Phenyl-9H-carbazole

This protocol is adapted from modern palladium-catalyzed methodologies known for their efficiency and substrate scope.

Materials:

-

Carbazole (1.0 eq)

-

Iodobenzene (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)[8]

-

Tributylphosphine (0.06 eq)[8]

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add carbazole, sodium tert-butoxide, and Pd₂(dba)₃.

-

Add anhydrous toluene via syringe, followed by iodobenzene and tributylphosphine.

-

Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[8]

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 9-phenyl-9H-carbazole as a white solid.

Part 2: Di-iodination of 9-Phenyl-9H-carbazole

The second and final stage is the direct iodination of the 9-phenyl-9H-carbazole intermediate. This reaction is an electrophilic aromatic substitution.

Mechanistic Insight: Regioselectivity of Iodination

The carbazole ring is highly activated towards electrophilic substitution. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density, particularly at the positions ortho and para to the nitrogen.

Caption: Simplified mechanism of electrophilic iodination on the carbazole ring.

Due to steric hindrance from the fused rings, substitution at the C1, C4, C5, and C8 positions is less favored. The positions para to the nitrogen, C3 and C6, are the most electronically activated and sterically accessible sites. Therefore, di-substitution reliably and selectively yields the 3,6-diiodo product.[9][10]

Iodinating Reagents & Protocols

Several effective methods exist for the di-iodination of 9-phenyl-9H-carbazole. The choice of reagent can influence reaction conditions and yield.

| Reagent System | Solvent | Temperature | Time | Typical Yield | Reference |

| N-Iodosuccinimide (NIS) | Glacial Acetic Acid | Room Temp. | Overnight | ~67% | [11] |

| KI / KIO₃ / H₂SO₄ | Ethanol | 75 °C | 2 h | High | [11] |

| IPy₂BF₄ (Barluenga's Reagent) | Dichloromethane | Room Temp. | - | Excellent | [3] |

Protocol 2A: Iodination using N-Iodosuccinimide (NIS)

This method is widely used due to the operational simplicity and mild conditions, employing a stable, easy-to-handle electrophilic iodine source.[4][11]

Materials:

-

9-Phenyl-9H-carbazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (2.2 eq)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve 9-phenyl-9H-carbazole in glacial acetic acid.

-

Slowly add N-iodosuccinimide (in portions) to the solution while stirring. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature overnight (12-18 hours).

-

A precipitate will form as the reaction proceeds. Collect the solid product by vacuum filtration.[11]

-

Wash the filtered solid sequentially with a saturated aqueous solution of sodium hydrogencarbonate (NaHCO₃), water, and cold methanol to remove residual acid and unreacted NIS.[11]

-

Dry the resulting white to off-white powder under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like chloroform or toluene.

Protocol 2B: Iodination using Potassium Iodide and Potassium Iodate

This protocol generates molecular iodine in situ, which then acts as the iodinating agent. It is a cost-effective and robust method.

Materials:

-

9-Phenyl-9H-carbazole (1.0 eq)

-

Potassium Iodide (KI) (1.0 eq)

-

Potassium Iodate (KIO₃) (1.01 eq)

-

Sulfuric Acid (concentrated)

-

Ethanol

Procedure:

-

To a round-bottom flask, add 9-phenyl-9H-carbazole, potassium iodide, potassium iodate, and ethanol.[11]

-

Carefully add concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to 75 °C and maintain for 2 hours.[11]

-

Cool the reaction to room temperature. A solid product should precipitate.

-

Filter the crude product and wash thoroughly with water and then ethanol to remove inorganic salts and impurities.

-

Dry the product under vacuum. Recrystallization may be performed if higher purity is required.

Characterization

The final product should be characterized to confirm its identity and purity. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a simplified aromatic signal pattern consistent with a symmetric 3,6-disubstituted carbazole ring. ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and molecular formula (C₁₈H₁₂I₂N).[8]

-

Melting Point: The purified compound should exhibit a sharp melting point. Literature values are in the range of 103-108 °C.[12][13]

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the advancement of organic electronic materials. By employing a robust N-arylation strategy, such as the Buchwald-Hartwig amination, followed by a regioselective electrophilic di-iodination using reagents like N-iodosuccinimide, researchers can reliably produce this versatile intermediate in high yield and purity. Careful execution of the described protocols and adherence to safety procedures are essential for successful synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 7. benchchem.com [benchchem.com]

- 8. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. echemi.com [echemi.com]

- 12. 3 Iodo N Phenyl Carbazole, 3 Iodo N Phenyl Carbazole 502161-03-7, 3 Iodo N Phenyl Carbazole suppliers in India. [sodiumiodide.net]

- 13. 3-Iodo-N-phenylcarbazole – دیجی متریالز [digimaterials.com]

3,6-Diiodo-9-phenyl-9H-carbazole molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,6-Diiodo-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes data from closely related, structurally characterized analogues and computational studies to construct a highly accurate and predictive model. We will delve into the stereoelectronic properties, preferred conformations, and the scientific rationale behind its structural attributes. This guide also outlines a robust synthetic protocol and expected spectroscopic signatures, offering a holistic view for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Carbazole Scaffold

The carbazole moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced organic materials.[1] Its rigid, planar structure and rich electron density make it an excellent platform for developing hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), as well as a versatile pharmacophore in drug discovery. The introduction of heavy atoms like iodine at the 3 and 6 positions, and a phenyl group at the 9-position, significantly modulates the molecule's electronic properties, solubility, and solid-state packing, making this compound a compound of considerable interest.

This guide will provide an in-depth exploration of its three-dimensional structure and conformational preferences, which are critical determinants of its function in any application.

Molecular Structure: A Composite Analysis

To elucidate the structure of this compound, we will integrate high-resolution crystallographic data from two key analogues: 3,6-Diiodo-9H-carbazole [2][3] for the core carbazole framework and 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole [4] for the orientation of the N-phenyl group.

The 3,6-Diiodocarbazole Core

The foundational carbazole ring system is characterized by its planarity. X-ray diffraction analysis of 3,6-Diiodo-9H-carbazole reveals that the tricyclic aromatic system is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.0272 Å.[2][3] The introduction of bulky iodine atoms at the 3 and 6 positions does not significantly distort this planarity. The C-I bonds are only slightly angled with respect to the planes of their corresponding benzene rings.[3]

Key Structural Parameters (Predicted)

The following table summarizes the predicted bond lengths and angles for this compound, based on the crystallographic data of its core structure.[2][3]

| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) | Justification |

| Bond Lengths | |||

| C-I | C3-I1, C6-I2 | ~2.10 Å | Based on analogous C-I bond lengths in tert-butyl 3,6-diiodocarbazole-9-carboxylate (2.092 Å and 2.104 Å).[5] |

| N-C (carbazole) | N9-C4a, N9-C4b | ~1.38 Å | Typical N-C bond length in a carbazole ring system. |

| N-C (phenyl) | N9-C1' | ~1.45 Å | Expected single bond character between the nitrogen and the phenyl ring. |

| C-C (aromatic) | various | 1.37 - 1.41 Å | Standard aromatic C-C bond lengths. |

| Bond Angles | |||

| C-N-C (intra-carbazole) | C4a-N9-C4b | ~109° | Consistent with the geometry of a five-membered ring within a fused aromatic system. |

| C-C-I | C2-C3-I1, C5-C6-I2 | ~120° | Reflects the sp² hybridization of the carbon atoms in the benzene rings. |

| C4a-N9-C1' / C4b-N9-C1' | ~125.5° | The external angles are expected to be larger to accommodate the steric bulk of the phenyl group. |

Conformational Analysis: The N-Phenyl Torsion

A critical determinant of the overall shape and electronic properties of 9-aryl-carbazoles is the dihedral angle between the carbazole plane and the N-aryl substituent. This rotation is influenced by steric hindrance and electronic effects.

In the crystal structure of 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a close analogue, the carbazole plane is inclined with respect to the adjacent phenyl ring at a dihedral angle of 65.0 (3)°.[4] This significant twist from coplanarity is a common feature in N-aryl carbazoles and arises from the steric clash between the ortho-hydrogens of the phenyl group and the hydrogens on the C1 and C8 positions of the carbazole core. This non-planar conformation disrupts the π-conjugation between the two aromatic systems, which has important implications for the molecule's photophysical properties.

The rotational barrier for the N-C(phenyl) bond is not expected to be prohibitively high, suggesting that in solution, the molecule likely exists as a mixture of rapidly interconverting conformers. However, the energy minimum would correspond to a twisted conformation similar to that observed in the solid state.

Caption: Relationship between the carbazole core, N-phenyl ring, and resulting molecular properties.

Proposed Synthesis and Characterization

A reliable synthesis of this compound can be achieved through a two-step process starting from 9H-carbazole.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3,6-Diiodo-9H-carbazole [6]

-

To a solution of 9H-carbazole (0.1 mol) in glacial acetic acid (150 mL), add potassium iodide (KI, 0.13 mol) and potassium iodate (KIO₃, 0.1 mol).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Filter the resulting precipitate, wash thoroughly with water, then with a saturated sodium thiosulfate solution to remove any unreacted iodine, and finally with water again.

-

Dry the crude product under vacuum. Recrystallization from a suitable solvent like toluene or ethanol will yield pure 3,6-Diiodo-9H-carbazole.[7]

Step 2: Synthesis of this compound

-

In an oven-dried flask under an inert atmosphere (e.g., argon), combine 3,6-Diiodo-9H-carbazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring by TLC.

-

Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the carbazole and phenyl rings. The protons on the iodinated carbazole core will likely appear as doublets and doublets of doublets, with chemical shifts influenced by the anisotropic effect of the iodine atoms. The phenyl protons will integrate to 5H and will show characteristic ortho, meta, and para coupling patterns.

-

¹³C NMR: The carbon atoms directly bonded to iodine (C3 and C6) are expected to have significantly shifted signals due to the heavy atom effect. Relativistic DFT calculations on the analogous 3,6-diiodo-9-ethyl-9H-carbazole have shown that this effect is substantial and necessary for accurate prediction of their chemical shifts.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of C₁₈H₁₁I₂N. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

-

UV-Vis Spectroscopy: The electronic absorption spectrum in a suitable solvent (e.g., THF or CH₂Cl₂) is expected to show characteristic π-π* transitions of the carbazole and phenyl chromophores.[8]

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust and scientifically sound model of its molecular structure and conformation can be constructed through a composite analysis of closely related, crystallographically characterized compounds. The molecule features a planar di-iodinated carbazole core with the N-phenyl ring twisted at a significant dihedral angle of approximately 65°. This structural arrangement has profound implications for its electronic properties and intermolecular interactions. The synthetic and characterization protocols outlined in this guide provide a clear pathway for researchers to access and verify this important molecule for applications in materials science and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

1H and 13C NMR characterization of 3,6-Diiodo-9-phenyl-9H-carbazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3,6-Diiodo-9-phenyl-9H-carbazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key building block in the synthesis of advanced organic electronic materials. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in fundamental NMR principles and substituent effects. We will explore the causal relationships behind the observed chemical shifts and coupling constants, providing researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and similar carbazole derivatives. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction: The Significance of this compound

The carbazole moiety is a privileged scaffold in materials science and medicinal chemistry, prized for its rigid, planar structure and rich electronic properties. The introduction of iodine atoms at the 3 and 6 positions, along with a phenyl group at the 9-position, creates a versatile intermediate. The iodine atoms serve as strategic handles for further functionalization via cross-coupling reactions, enabling the synthesis of complex polymers, dendrimers, and small molecules for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmaceutical intermediates.

Given its pivotal role, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. This guide provides a definitive analysis of the ¹H and ¹³C NMR spectra of this compound, ensuring its correct identification and quality assessment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is foundational to accurate structural analysis. The following protocol is optimized for molecules of this class.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds. If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it may require gentle heating to fully dissolve the sample. For the data presented herein, CDCl₃ was used.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference for both ¹H and ¹³C NMR spectra. If not present, a small drop can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also a standard and reliable practice.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer:

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds ensures quantitative integration is reasonably accurate for protons that are not unusually slow to relax.

-

Acquisition Time (aq): 3-4 seconds to ensure good digital resolution.

-

Spectral Width (sw): A sweep width of approximately 12-16 ppm is adequate for most organic molecules.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30' on Bruker systems) is recommended to enhance signal-to-noise without significantly affecting quantitation.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.

-

Relaxation Delay (d1): 2 seconds is a standard starting point.

-

Spectral Width (sw): A sweep width of 220-250 ppm will cover the entire range of carbon chemical shifts.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the carbazole core and the N-phenyl ring. The C₂ symmetry of the di-iodinated carbazole scaffold simplifies the spectrum significantly.

Predicted vs. Observed Chemical Shifts

The interpretation of the spectrum is based on the predictable effects of the substituents. The iodine atoms are electron-withdrawing via induction but electron-donating through resonance. The N-phenyl ring's primary influence is its magnetic anisotropy, which can shield or deshield nearby protons.

| Proton Assignment | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Coupling Constant (J, Hz) |

| H-4, H-5 | Doublet | ~8.1-8.2 | 8.04 | J = 1.8 Hz |

| H-2, H-7 | Doublet of Doublets | ~7.5-7.6 | 7.51 | J = 8.5, 1.8 Hz |

| Phenyl (ortho) | Multiplet | ~7.5-7.6 | 7.48-7.44 | - |

| Phenyl (meta/para) | Multiplet | ~7.3-7.4 | 7.37-7.31 | - |

| H-1, H-8 | Doublet | ~7.2-7.3 | 7.21 | J = 8.5 Hz |

Data synthesized from analogous compounds and foundational NMR principles.

Rationale and Interpretation

-

H-4 and H-5 (δ 8.04 ppm): These protons are the most downfield of the carbazole signals. This is due to their position ortho to the electron-withdrawing iodine atoms and their "bay-region" like interaction. They appear as a doublet with a small coupling constant (J ≈ 1.8 Hz) due to four-bond meta-coupling to H-2 and H-7, respectively.

-

H-2 and H-7 (δ 7.51 ppm): These protons are meta to the iodine atoms. They experience both a three-bond ortho-coupling to H-1/H-8 (J ≈ 8.5 Hz) and a four-bond meta-coupling to H-4/H-5 (J ≈ 1.8 Hz), resulting in the characteristic doublet of doublets pattern.

-

H-1 and H-8 (δ 7.21 ppm): These protons are the most upfield of the carbazole signals. They are furthest from the deshielding influence of the iodine atoms. They appear as a simple doublet due to ortho-coupling with H-2 and H-7 (J ≈ 8.5 Hz).

-

N-Phenyl Protons (δ 7.48-7.31 ppm): The protons of the N-phenyl ring typically appear as a complex multiplet in the mid-7 ppm range. The exact chemical shifts are influenced by the ring's rotational freedom and the resulting anisotropic effects on its own protons.

The workflow for assigning these protons is visualized below.

Caption: ¹H NMR coupling relationships in the 3,6-diiodo-9H-carbazole moiety.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon skeleton. Due to the molecule's C₂ symmetry, only nine distinct carbon signals are expected: six for the carbazole core and three for the N-phenyl ring.

Predicted vs. Observed Chemical Shifts

The interpretation relies heavily on understanding substituent effects, particularly the "heavy atom effect" of iodine.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Rationale |

| C-4a, C-4b | ~139-140 | 139.4 | Quaternary, adjacent to Nitrogen |

| C-ipso (Phenyl) | ~137-138 | 137.2 | Quaternary, attachment point |

| C-2, C-7 | ~130-131 | 130.1 | CH, deshielded by Iodine (meta) |

| C-para (Phenyl) | ~129-130 | 129.5 | CH, standard aromatic region |

| C-ortho (Phenyl) | ~127-128 | 127.8 | CH, standard aromatic region |

| C-meta (Phenyl) | ~126-127 | 126.8 | CH, standard aromatic region |

| C-1, C-8 | ~124-125 | 124.6 | CH, standard aromatic region |

| C-8a, C-9a | ~112-113 | 112.5 | CH, shielded by Nitrogen |

| C-3, C-6 | ~85-90 | 86.3 | C-I, strongly shielded by heavy atom effect |

Data synthesized from foundational NMR principles and analysis of similar structures.

Rationale and Interpretation

-

Quaternary Carbons (C-4a, C-4b, C-ipso): These carbons, lacking attached protons, typically have lower intensity signals. Their chemical shifts are in the expected downfield region for aromatic quaternary carbons.

-

Carbons Bearing Iodine (C-3, C-6): The most striking feature is the dramatic upfield shift of the carbon atoms directly attached to iodine (δ 86.3 ppm). This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces significant shielding of the attached carbon nucleus. This signal is often the most definitive diagnostic peak for iodo-substituted aromatics.

-

Carbazole CH Carbons: The remaining CH carbons of the carbazole core (C-1, C-2, C-7, C-8) appear in the expected aromatic region (δ 112-131 ppm). Their relative positions are dictated by their proximity to the nitrogen and iodine substituents.

-

Phenyl Carbons: The CH carbons of the N-phenyl ring appear as three distinct signals in the typical aromatic region (δ 126-130 ppm), consistent with a monosubstituted benzene ring.

The logical flow for identifying the key carbon signals is outlined below.

Caption: Decision workflow for key ¹³C NMR signal assignments.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly diagnostic and, when interpreted correctly, provide unambiguous confirmation of its structure. Key identifying features include the characteristic coupling patterns of the carbazole protons and, most notably, the significant upfield shift of the iodine-bearing carbons in the ¹³C spectrum due to the heavy atom effect. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform this analysis, ensuring the quality and identity of this crucial chemical building block.

Crystal Structure Analysis of 3,6-Diiodo-9-phenyl-9H-Carbazole Derivatives: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide:

Abstract

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their unique electronic and photophysical properties.[1][2] The introduction of heavy atoms like iodine and the addition of bulky substituents such as a phenyl group at the N9 position profoundly influence their solid-state arrangement, a critical factor governing their function. This guide provides a comprehensive exploration of the crystal structure analysis of 3,6-diiodo-9-phenyl-9H-carbazole derivatives. We will navigate the complete workflow from rational synthesis and single-crystal cultivation to advanced X-ray diffraction analysis and the elucidation of complex intermolecular interactions, including the pivotal role of halogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of these versatile molecules.

Introduction: The Significance of Halogenated Carbazoles

The carbazole moiety, a rigid tricyclic aromatic system, is a privileged scaffold in the design of functional organic materials.[2] Its electron-rich nature and high hole-transporting mobility make it an excellent building block for organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[3][4] The strategic functionalization of the carbazole core allows for the fine-tuning of its properties. Specifically, the introduction of iodine atoms at the 3 and 6 positions serves two primary purposes:

-

Heavy Atom Effect: The presence of iodine significantly enhances intersystem crossing, promoting the formation of triplet excitons. This is a key requirement for developing materials with efficient room-temperature phosphorescence.[5][6]

-

Crystal Engineering via Halogen Bonding: Iodine's electrophilic region can participate in strong, directional non-covalent interactions known as halogen bonds (I···I or I···N/O).[7] These interactions are a powerful tool for controlling molecular self-assembly and designing specific crystal packing motifs.

Adding a 9-phenyl group introduces steric hindrance that modulates the planarity and intermolecular packing, further influencing the material's bulk properties.[8] Therefore, a detailed understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is not merely a characterization step but a prerequisite for rational molecular design.[9][10]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

The synthesis of this compound typically follows a multi-step sequence. The choice of this pathway is dictated by the need for high yields and regioselectivity, ensuring the correct placement of the iodo- and phenyl-substituents. A common approach involves the iodination of a carbazole precursor followed by N-arylation.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Single-Crystal Growth

Growing a single crystal suitable for SC-XRD is often more art than science, requiring patience and meticulous control over experimental conditions.[11] The purity of the compound is paramount, as impurities can inhibit nucleation or be incorporated as defects.[12] For carbazole derivatives, which are typically stable solids soluble in common organic solvents, solution-based methods are most effective.[13]

Protocol: Slow Evaporation Method

-

Solvent Selection: The key is to choose a solvent or solvent system in which the compound is moderately soluble.[12] If solubility is too high, only small microcrystals may form. For this compound, solvents like chloroform, dichloromethane, or a mixture of ethanol/dichloromethane are good starting points.[8][14]

-

Preparation of a Saturated Solution: Add the purified compound to a clean, dust-free vial. Incrementally add the chosen solvent with gentle warming and agitation until the solid just dissolves completely.

-

Filtration: To remove any microscopic dust or particulate matter that could act as unwanted nucleation sites, filter the warm solution through a small plug of glass wool or a syringe filter into a clean crystallization vessel.[11]

-

Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes control the evaporation rate. A slower rate is generally preferable for growing larger, higher-quality crystals.[15]

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[11][12] Allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a pipette or fine forceps and dry them on filter paper.[9]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[9] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the solid state.

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

The result of this process is a Crystallographic Information File (CIF), which contains the final atomic coordinates, unit cell parameters, and other essential data.

Structural Elucidation: The Case of 3,6-Diiodo-9H-carbazole

While a complete dataset for the 9-phenyl derivative is not publicly available, the crystal structure of the parent compound, 3,6-diiodo-9H-carbazole, provides a foundational understanding.[14][16] Analysis of this structure allows us to establish a baseline for interpreting the effects of the 9-phenyl substitution.

Table 1: Crystallographic Data for 3,6-Diiodo-9H-carbazole [14][16]

| Parameter | Value |

| Chemical Formula | C₁₂H₇I₂N |

| Formula Weight | 418.99 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.8823 (14) |

| b (Å) | 7.8835 (9) |

| c (Å) | 24.835 (3) |

| V (ų) | 2326.4 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| R-factor (R1) | 0.026 |

| wR2 (all data) | 0.052 |

| CCDC Number | 877366 |

The structure reveals that the tricyclic carbazole ring system is nearly planar, with a root-mean-square deviation of just 0.0272 Å.[14][16] The two iodine atoms are slightly displaced from this plane. The addition of a 9-phenyl group, as seen in related structures like 9-phenyl-3,6-bis(dioxaborolan-2-yl)-9H-carbazole, typically results in the phenyl ring being significantly twisted with respect to the carbazole plane (dihedral angle ~65.0°), a conformation driven by steric hindrance.[8] This twisting is crucial as it disrupts π-conjugation between the phenyl ring and the carbazole core, influencing the molecule's electronic properties.

Deciphering Supramolecular Architecture: Intermolecular Interactions

The bulk properties of a molecular crystal are governed by the intricate network of non-covalent interactions that dictate how molecules pack together. For this compound, halogen bonding and π-π stacking are expected to be the dominant forces.

Halogen Bonding (I···I Interactions)

Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[7] In crystals of iodo-substituted aromatics, I···I contacts are common. These can be classified into two main geometries:

-

Type I: Symmetrical contacts with C-I···I angles (θ₁ and θ₂) being equal (θ₁ ≈ θ₂).

-

Type II: Bent contacts where θ₁ ≈ 180° and θ₂ ≈ 90°, representing a true halogen bond where the σ-hole of one iodine interacts with the lone pair belt of the other.[7]

The presence and geometry of these interactions are critical in forming robust, predictable supramolecular assemblies.[17] In similar diiodocarbazole structures, both Type I and Type II interactions have been observed, creating a network that holds the molecular pillars together.[18]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[1][3][19] The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), where:

-

Red spots (dₙₒᵣₘ < 0): Indicate close contacts, such as hydrogen or halogen bonds.

-

White spots (dₙₒᵣₘ ≈ 0): Represent van der Waals contacts.

-

Blue spots (dₙₒᵣₘ > 0): Show regions with no significant interactions.

The analysis also generates 2D fingerprint plots, which summarize the distribution of interaction types, providing a quantitative percentage contribution of each contact (e.g., H···H, C···H, I···I) to the overall crystal packing.[2][19]

Caption: Workflow for performing Hirshfeld surface analysis to investigate intermolecular interactions.

Conclusion and Future Outlook

The crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state behavior. Through a systematic approach encompassing synthesis, high-quality crystal growth, and detailed SC-XRD analysis, we can precisely map the atomic and supramolecular architecture. The interplay between the sterically demanding 9-phenyl group and the halogen-bond-donating iodine atoms creates a complex packing landscape that directly dictates the material's photophysical and electronic properties.

Future work should focus on synthesizing a broader range of derivatives with varying substituents on the 9-phenyl ring to systematically study how electronic and steric modifications influence the strength and geometry of halogen bonding and π-π stacking. Correlating these structural changes with measured properties, such as phosphorescence quantum yields and charge carrier mobilities, will enable the development of predictive models for the rational design of next-generation organic electronic materials.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. How To [chem.rochester.edu]

- 13. Single-crystal growth of organic semiconductors - ProQuest [proquest.com]

- 14. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. par.nsf.gov [par.nsf.gov]

- 19. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS Number: 3919-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, also known by the CAS number 3919-74-2, is a highly functionalized heterocyclic compound. Its primary significance in the pharmaceutical industry is as a key intermediate and a known impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1][2] As such, a thorough understanding of its chemical properties, synthesis, analytical characterization, and toxicological profile is of considerable interest to professionals in drug development and quality control. This guide provides a comprehensive overview of this compound, moving from its fundamental properties to its practical applications and associated hazards.

Physicochemical Properties

This compound presents as a white to cream or pale brown solid powder at room temperature.[1] A summary of its key physicochemical properties is presented below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 3919-74-2 | [3] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [3] |

| Molecular Weight | 255.63 g/mol | [3] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [3] |

| Appearance | White to cream or pale brown solid | [1] |

| Melting Point | 48-52°C | [4] |

| Purity | Typically ≥98% |

Synthesis and Reactivity

As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical methods.[1]

A common synthetic approach involves the cyclization of appropriate precursors that contain the chloro and fluorine substituents to form the isoxazole ring, followed by the introduction of the carboxylic acid group.[5] The carboxylic acid functional group allows for typical reactions such as esterification and amidation.[1]

Experimental Protocol: Synthesis of the corresponding Acyl Chloride

A crucial reaction for this molecule, particularly in the context of antibiotic synthesis, is its conversion to the acyl chloride. This activated form is then reacted with 6-aminopenicillanic acid (6-APA) to form flucloxacillin.

Objective: To convert 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding acyl chloride.

Materials:

-

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Bis(trichloromethyl) carbonate

-

Tetramethylurea (catalyst)

-

Toluene

-

Standard glassware for organic synthesis with a system for hydrogen chloride absorption

Procedure:

-

To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100 mmol, 25.55 g), tetramethylurea (2 mmol, 0.232 g), and toluene (10 times the mass of the carboxylic acid).[4]

-

Stir the mixture evenly at room temperature.[4]

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol, 9.80 g) over 45 minutes. Ensure the hydrogen chloride absorption system is active.[4]

-

Increase the temperature to 110°C and reflux for 2 hours.[4]

-

After the reaction is complete, recover the toluene by vacuum distillation.[4]

-

Collect the fraction at 168-170°C under 0.667 KPa. The product will solidify upon cooling.[4]

Expected Outcome: The product, 3-(2'-chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is obtained with a high yield (approximately 95.7%) and purity (around 99.9% by GC).[4]

Caption: Workflow for the synthesis of the acyl chloride derivative.

Biological Context and Applications

The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[1] The parent drug, flucloxacillin, is a beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls.[1] The presence of any impurity in a pharmaceutical product necessitates a thorough evaluation of its potential toxicity.[1]

While the specific biological activity of this compound is not extensively documented, isoxazole derivatives as a class are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This makes the isoxazole scaffold a subject of interest in medicinal chemistry and drug discovery.

Analytical Methodologies

The detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, particularly as an impurity in flucloxacillin, are crucial for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[6][7]

Experimental Protocol: Analysis by Reverse-Phase HPLC

This protocol provides a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.

-

Sample Preparation: Prepare the flucloxacillin sample in a suitable solvent.

-

Chromatographic Analysis:

-

Set a suitable flow rate and column temperature.

-

Employ a gradient program that starts with a lower concentration of acetonitrile and ramps up to a higher concentration to elute the API and impurities.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

-

Quantification:

-

Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the impurity in the sample using a calibration curve generated from the standard solutions.

-

References

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ullmann Condensation for 9-Phenylcarbazole Synthesis

Introduction: The Significance of 9-Phenylcarbazole

9-Phenylcarbazole is an aromatic heterocyclic compound of considerable interest to researchers in materials science and medicinal chemistry.[1] Its rigid, planar structure and electron-rich properties make it a prime component for organic light-emitting diodes (OLEDs), photovoltaics, and as a host material for phosphorescent emitters.[1] Within drug development, the carbazole scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1] The synthesis of 9-phenylcarbazole, therefore, is a critical process for innovation in these fields.

The primary strategy for synthesizing 9-phenylcarbazole is the N-arylation of the carbazole N-H bond, most commonly achieved through transition metal-catalyzed cross-coupling reactions.[1] Among the established methods, the Ullmann condensation, a copper-catalyzed reaction, stands as a foundational and robust technique for forging this crucial carbon-nitrogen (C-N) bond.[2] This guide provides a detailed technical overview of the Ullmann condensation for this specific transformation, focusing on mechanistic principles, modern experimental protocols, and practical, field-proven insights for optimization and troubleshooting.

The Ullmann Condensation: From Classical to Modern Catalysis

The Ullmann condensation is a classic copper-catalyzed reaction that couples aryl halides with nucleophiles such as alcohols, thiols, and, in this context, amines.[1][3] Historically, these reactions were notorious for requiring harsh conditions, including high temperatures (often exceeding 200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper metal.[1][2][3]

Significant advancements, however, have led to the development of milder, more efficient protocols. Modern Ullmann N-arylation reactions now typically employ a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand.[2] The ligand plays a pivotal role by stabilizing the copper catalyst, enhancing its solubility, and facilitating the catalytic cycle, which often permits lower reaction temperatures, reduced catalyst loading, and improved yields.[2] Common ligands for this transformation include diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline).[2]

The Catalytic Cycle: A Mechanistic Perspective

While the precise mechanism of the Ullmann reaction can be complex, a generally accepted pathway for the C-N coupling to form 9-phenylcarbazole involves a Cu(I)/Cu(III) catalytic cycle.[1]

The key steps are as follows:

-

Formation of Copper(I)-Carbazolide: The reaction is initiated by the deprotonation of carbazole by a base (e.g., K₂CO₃, KOH) to form a carbazolide anion. This anion then reacts with the active Cu(I) salt to generate a copper(I)-carbazolide intermediate.[1]

-

Oxidative Addition: The aryl halide (e.g., iodobenzene) undergoes oxidative addition to the copper(I) complex. This step involves the insertion of the copper center into the carbon-halogen bond, forming a transient, high-energy Cu(III) intermediate.[1]

-

Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex. This concerted step forms the desired C-N bond of 9-phenylcarbazole and regenerates the active Cu(I) species, which can then re-enter the catalytic cycle.[1]

Experimental Protocol: Ligand-Accelerated Synthesis

This section provides a representative, field-validated protocol for the synthesis of 9-phenylcarbazole using a modern, ligand-accelerated Ullmann-type reaction, which allows for milder conditions and high yields.

Materials

| Reagent | Molar Eq. | Notes |

| Carbazole | 1.0 | |

| Iodobenzene | 1.2 | Aryl halide |

| Copper(I) Iodide (CuI) | 0.05 - 0.1 | Catalyst |

| 1,10-Phenanthroline | 0.1 - 0.2 | Ligand |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base, ensure it is finely powdered and dry |

| Anhydrous Dioxane / Toluene | - | Solvent |

| Ethyl Acetate | - | For extraction |

| Brine | - | For washing |

| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying agent |

| Silica Gel | - | For chromatography |

Step-by-Step Methodology

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq), iodobenzene (1.2 eq), Copper(I) Iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[2]

-

Inert Atmosphere: Seal the reaction vessel. Evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.[2] This is critical to prevent the oxidation and deactivation of the Cu(I) catalyst.[4][5]

-

Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene) via syringe.[2]

-

Reaction: Place the vessel in a preheated oil bath at 90-110 °C and stir the mixture vigorously for 20-24 hours.[1][4]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the carbazole starting material.[4][6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[2]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[2]

-

Washing & Drying: Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate or hexane/dichloromethane gradient) to afford pure 9-phenylcarbazole as a white solid.[1] Alternatively, recrystallization from ethanol or isopropanol can be an effective purification method.[4]

Key Parameters and Optimization Data

The success of the Ullmann condensation is highly dependent on the careful selection of reaction parameters. The choice of ligand, base, and solvent can dramatically influence yield and reaction time. Below is a summary of various conditions reported for the N-arylation of carbazole.

| Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| CuI (5) | 1,10-Phenanthroline (10) | KOH (2.0) | DME/H₂O | 95 | 20 | >95 | [7] |

| CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | High | [1] |

| CuI (5) | None | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 91 | Buchwald, et al. |

| CuCl (5) | 1-methyl-imidazole (10) | t-BuOLi (2.0) | Toluene | 120 | 24 | 95 | [8] |

| Cu₂O (1) | None | K₂CO₃ (2.0) | NMP | 150 | 12 | 89 | Zhu, et al. |

Note: This table is a representative summary. Yields are highly substrate-dependent and may require optimization.

Troubleshooting Common Issues

Even with modern protocols, challenges can arise. This section addresses common problems and provides validated solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive Copper Catalyst: Cu(I) salts can oxidize to inactive Cu(II) upon prolonged exposure to air.[4][5] | Use a fresh, high-purity source of CuI. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).[4] |

| Unsuitable Base: The base may not be strong enough to deprotonate carbazole efficiently, or it may be wet. | Use a strong, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][6] Ensure the base is finely powdered and anhydrous.[6] | |

| Low Reaction Temperature: Classic Ullmann reactions require high temperatures. While ligands lower this requirement, sufficient thermal energy is still needed.[4] | Ensure the reaction is heated to the target temperature (typically 90-150 °C for modern protocols).[6][9] | |

| Inappropriate Ligand: Some Ullmann reactions are ligand-free, but many benefit significantly from an additive. | If yields are low, introduce a ligand like 1,10-phenanthroline or L-proline to accelerate the reaction.[2][4] | |

| Formation of Side Products | Homocoupling of Aryl Halide (e.g., Biphenyl): This is a common side reaction, often favored at higher temperatures or with high catalyst loading.[4][6] | Reduce the reaction temperature if possible.[6] Optimize catalyst loading; avoid excessively high concentrations. Use a slight excess of carbazole relative to the aryl halide.[4] |

| Degradation of Materials: High temperatures can lead to the decomposition of starting materials or the product. | Use the mildest effective temperature. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.[4] |

Conclusion

The Ullmann condensation remains a powerful and relevant tool for the synthesis of 9-phenylcarbazole and its derivatives. While historically demanding, the advent of ligand-accelerated protocols has transformed it into a more accessible, efficient, and milder reaction suitable for modern synthetic laboratories. By understanding the underlying mechanism and carefully controlling key parameters such as catalyst activity, ligand choice, base, and atmosphere, researchers can reliably achieve high yields of this important molecular scaffold. While alternative methods like the palladium-catalyzed Buchwald-Hartwig amination offer a complementary approach, the copper-catalyzed Ullmann reaction provides a cost-effective and robust pathway, cementing its place in the synthetic chemist's toolkit.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

The Influence of Substitution on the Photophysical Properties of 9-phenyl-9H-carbazole: A Technical Guide

Introduction: The 9-phenyl-9H-carbazole Core as a Privileged Scaffold in Optoelectronics

The 9-phenyl-9H-carbazole scaffold has emerged as a cornerstone in the design of advanced organic materials for optoelectronic applications. Carbazole derivatives are integral to technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2] The inherent characteristics of the carbazole unit, including its rigid, planar structure, high thermal and photochemical stability, and excellent hole-transporting capabilities, make it an attractive building block.[3][4] The introduction of a phenyl group at the 9-position of the carbazole nitrogen atom further modulates the electronic and photophysical properties of the core structure.[1] This strategic substitution not only enhances solubility and processability but also provides an additional site for functionalization, allowing for the fine-tuning of the molecule's emission color, quantum yield, and excited-state lifetime.[3]

This technical guide offers an in-depth exploration of the photophysical properties of substituted 9-phenyl-9H-carbazole derivatives. We will delve into the causal relationships between molecular structure and photophysical behavior, providing field-proven insights for researchers, scientists, and drug development professionals. The following sections will detail the impact of various substituents, present standardized experimental protocols for characterization, and offer a theoretical framework for understanding these fascinating molecules.

Modulating Photophysical Properties: The Critical Role of Substituents

The strategic placement of electron-donating or electron-withdrawing groups on the 9-phenyl-9H-carbazole core allows for precise control over its photophysical properties. These substitutions can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule.[5]

The Impact of Substituent Position

The position of the substituent on both the carbazole and the pendant phenyl ring plays a crucial role in determining the extent of electronic perturbation. For instance, substitution at the 2- and 7-positions of the carbazole ring, which are in conjugation with the nitrogen atom, tends to have a more pronounced effect on the electronic properties compared to other positions.[6] Similarly, the electronic nature of substituents on the phenyl ring can be transmitted to the carbazole core, influencing the overall photophysical behavior.[7] Studies on N-thienylcarbazoles have shown that a 2-thienyl group affects the excited singlet and triplet states of the carbazole moiety more significantly than a 3-thienyl group.[8][9]

Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs), such as alkoxy or amino groups, generally leads to a destabilization of the HOMO level, resulting in a red-shift (bathochromic shift) in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, tend to stabilize the LUMO level, which can also lead to a red-shift.[5] The interplay between EDGs and EWGs within the same molecule can induce intramolecular charge transfer (ICT) character in the excited state, often resulting in dual fluorescence and solvatochromism, where the emission color changes with solvent polarity.[10]

For example, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives bearing formyl or nitro groups in the 4-positions of the phenyl substituents exhibit considerable red shifts in their absorption and emission maxima compared to the unsubstituted counterpart.[11] Specifically, the nitro-substituted derivative emits in the orange region (585 nm), while the formyl-substituted derivative shows a pure blue emission (450 nm) with a high luminescence quantum yield of 95%.[11]

Quantitative Analysis of Photophysical Parameters

A thorough understanding of the photophysical properties of substituted 9-phenyl-9H-carbazoles requires the precise measurement of several key parameters.

| Compound/Substituent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) | Solvent | Reference |

| 9-phenyl-9H-carbazole | ~327-337 | 361, 377 | - | - | THF | [12] |

| 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole | ~329 | ~535 (at 77K) | - | - | THF | [12][13] |

| N-(3-thienyl)carbazole | - | - | 0.23 | 4.3 | Cyclohexane | [8] |

| N-(2-thienyl)carbazole | - | - | 0.03 | 1.1 | Cyclohexane | [8] |

| 2,5-Bis(N-carbazolyl)thiophene | - | - | 0.01 | 0.7 | Cyclohexane | [8] |

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | - | 450 | 0.95 | - | - | [11] |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | - | 585 | - | - | - | [11] |

Note: This table presents a selection of data to illustrate the effects of substitution. Direct comparison can be complex due to varying experimental conditions.

Experimental Protocols for Photophysical Characterization

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.[14][15]

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

-

Methodology:

-

Prepare a stock solution of the carbazole derivative in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a known concentration (e.g., 1 mM).

-

Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1 µM to 50 µM).

-

Record the absorption spectrum of each dilution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima (λ_ex and λ_em).

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs).

-

Record the excitation spectrum by monitoring the emission at the emission maximum (λ_em) while scanning the excitation wavelength. The excitation spectrum should ideally match the absorption spectrum.

-

Fluorescence Quantum Yield (Φ_f) Determination

-

Objective: To quantify the efficiency of the emission process.

-

Methodology (Relative Method):

-

Choose a well-characterized standard with a known quantum yield and an emission range that overlaps with the sample.

-

Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To determine the fluorescence lifetime (τ_f).

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED).

-

Detect the emitted single photons using a high-speed detector.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Construct a histogram of these time delays.

-

Fit the resulting decay curve to an exponential function to extract the fluorescence lifetime.

-

Theoretical Insights into Photophysical Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful tool for understanding the relationship between the molecular structure and photophysical properties of substituted 9-phenyl-9H-carbazoles.[5][16]

-

DFT is employed to optimize the ground-state geometry of the molecules and to calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of the electronic transition energy.

-

TD-DFT is used to calculate the excited-state properties, including the vertical excitation energies, which correspond to the absorption maxima (λ_abs), and the oscillator strengths, which are related to the intensity of the absorption bands.

These theoretical calculations can guide the rational design of new carbazole derivatives with tailored photophysical properties for specific applications. For example, by modeling the effects of different substituents on the HOMO and LUMO energy levels, it is possible to predict which modifications will lead to a desired emission color.[5]

Conclusion and Future Outlook

Substituted 9-phenyl-9H-carbazole derivatives represent a versatile class of organic molecules with tunable photophysical properties. By carefully selecting the nature and position of substituents on the carbazole and phenyl rings, it is possible to engineer materials with specific absorption and emission characteristics, high quantum yields, and desired excited-state lifetimes. This level of control is crucial for the development of next-generation organic electronic devices.

The combination of systematic experimental investigations and robust theoretical modeling will continue to drive innovation in this field. Future research will likely focus on the development of novel synthetic methodologies to access more complex substitution patterns and the exploration of these materials in emerging applications such as thermally activated delayed fluorescence (TADF) emitters and organic lasers. The foundational understanding of the structure-property relationships outlined in this guide will be instrumental in these future endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. amp.iaamonline.org [amp.iaamonline.org]

- 6. nbinno.com [nbinno.com]

- 7. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 15. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. thaiscience.info [thaiscience.info]

Solubility of 3,6-Diiodo-9-phenyl-9H-carbazole in common organic solvents

An In-depth Technical Guide to the Solubility of 3,6-Diiodo-9-phenyl-9H-carbazole in Common Organic Solvents

Introduction

This compound is a halogenated aromatic heterocyclic compound. Its core structure, carbazole, is a crucial building block in the development of functional organic materials. Carbazole derivatives are widely utilized in organic light-emitting diodes (OLEDs), organic transistors (OTFTs), and organic solar cells due to their favorable electronic and photophysical properties. The addition of iodine atoms at the 3 and 6 positions, and a phenyl group at the 9 position, significantly modifies these properties, making this specific derivative a compound of interest for advanced material synthesis.

A comprehensive understanding of a compound's solubility is paramount for researchers, scientists, and drug development professionals. It governs every stage of its lifecycle in the laboratory—from the choice of solvent for synthesis and purification (e.g., recrystallization) to its formulation for device fabrication or as a pharmaceutical intermediate. This guide provides a predictive analysis of the solubility of this compound based on its molecular structure and offers a detailed experimental protocol for its precise quantitative determination.

Part 1: Predictive Solubility Analysis Based on Molecular Structure

The solubility of a molecular solid in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[1] To predict the solubility of this compound, we must first analyze its key structural features:

-

Carbazole Core: The tricyclic aromatic ring system is large, rigid, and planar.[2][3] This extensive aromatic surface area promotes strong intermolecular π-π stacking and van der Waals forces between the solute molecules, which must be overcome by the solvent.

-